

Cephaeline structure and chemical properties

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Compound of Interest

Compound Name: Cephaeline

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Cephaeline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline is a potent isoquinoline alkaloid predominantly found in the roots and rhizomes of the plant species *Carapichea ipecacuanha* (formerly *Cephaelis ipecacuanha*), commonly known as ipecac.[1] For centuries, ipecac preparations have been utilized in traditional medicine, primarily for their strong emetic and expectorant properties. **Cephaeline**, along with the structurally similar alkaloid emetine, is a principal active constituent responsible for these effects.[2] Beyond its traditional uses, recent research has unveiled a broader pharmacological profile for **cephaeline**, including significant antiviral and anticancer activities, sparking renewed interest in its therapeutic potential. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of **cephaeline**, with a focus on its underlying mechanisms of action.

Chemical Structure and Properties

Cephaeline, with the systematic IUPAC name (1R)-1-[[[(2S,3R,11bS)-3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol, is a complex heterocyclic compound.[3] It is structurally a desmethyl analog of emetine.[4] The molecule possesses a rigid pentacyclic core and multiple stereocenters, which are crucial for its biological activity.

Physicochemical Data

A summary of the key physicochemical properties of **cephaeline** is presented in the table below. This data is essential for its handling, formulation, and in the design of experimental studies.

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₈ N ₂ O ₄	[5]
Molecular Weight	466.61 g/mol	[5]
CAS Registry Number	483-17-0	[5]
Appearance	White silky crystals	[3]
Melting Point	115-116 °C	[6]
Boiling Point	569.42 °C (rough estimate)	[6]
pKa (Strongest Basic)	9.23 (Predicted)	[7]
logP	4.18 (Predicted)	[7]
Solubility	Practically insoluble in water; Soluble in ethanol, methanol, acetone, chloroform, and dilute acids.	
Optical Rotation	[α] _D ²⁰ -43.4° (c=2 in chloroform)	[6]

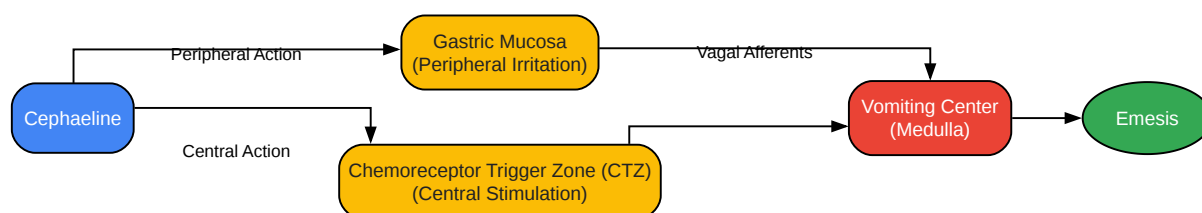
Biological Activity and Signaling Pathways

Cephaeline exerts its biological effects through multiple mechanisms of action, ranging from the well-documented induction of emesis to more recently discovered anticancer and antiviral activities.

Emetic Action

The emetic effect of **cephaeline** is a result of a dual mechanism. It acts centrally by stimulating the chemoreceptor trigger zone (CTZ) in the medulla oblongata and peripherally by irritating

the gastric mucosa.[2] The involvement of serotonin receptors, specifically the 5-HT3 and 5-HT4 receptors, is implicated in this process. While **cephaeline** shows a distinct affinity for the 5-HT4 receptor, its emetic action can be prevented by 5-HT3 receptor antagonists like ondansetron.[8][9]



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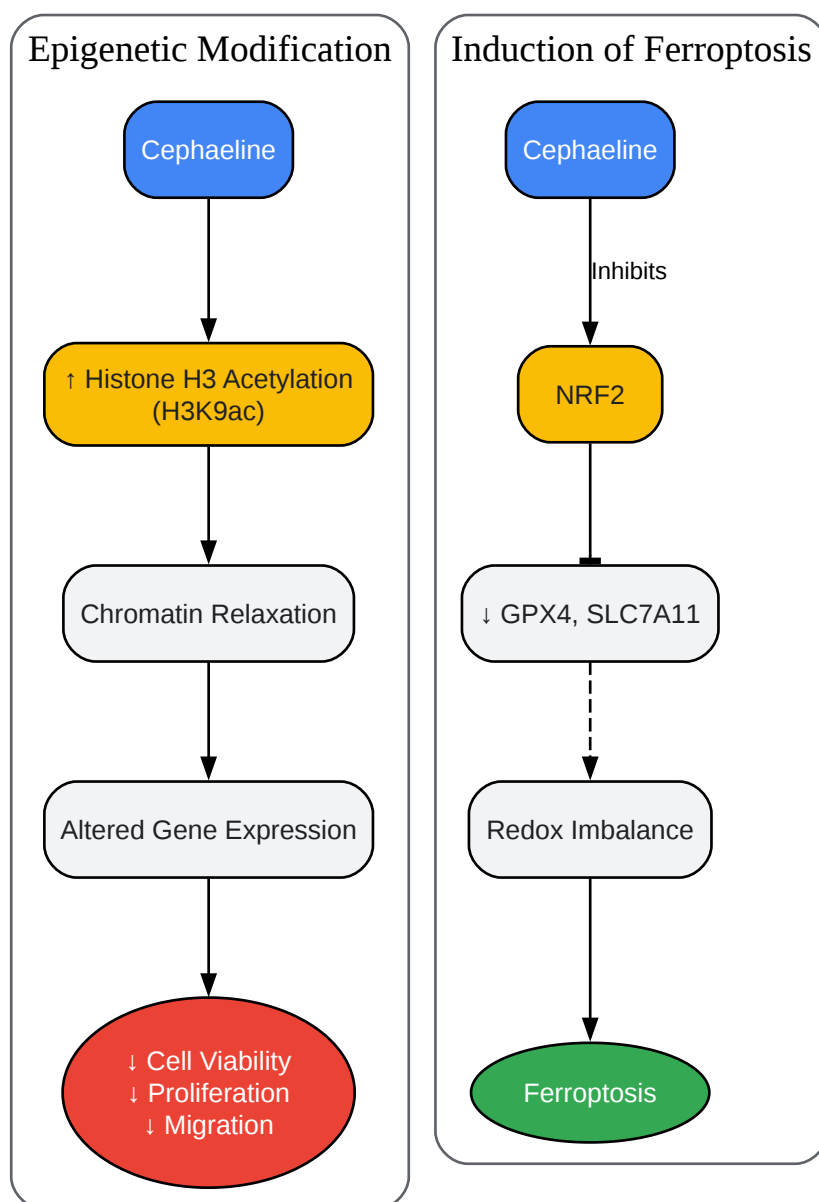
Caption: Dual mechanism of **cephaeline**-induced emesis.

Anticancer and Antiviral Mechanisms

Recent studies have highlighted the potential of **cephaeline** as an anticancer and antiviral agent. Its mechanisms in these contexts are multifaceted and involve the modulation of key cellular pathways.

1. Induction of Histone H3 Acetylation: **Cephaeline** has been shown to be an inducer of histone H3 acetylation.[4][10][11] Specifically, it increases the levels of acetylated histone H3 at lysine 9 (H3K9ac).[11][12] This epigenetic modification leads to chromatin relaxation, which can alter gene expression, resulting in reduced cancer cell viability, inhibition of tumor growth, and impaired cell migration.[12][13]

2. Inhibition of the NRF2 Pathway and Induction of Ferroptosis: **Cephaeline** has been identified as an inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[2][4][14] NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. By inhibiting NRF2, **cephaeline** downregulates the expression of its target genes, such as GPX4 and SLC7A11, leading to a reduction in antioxidant capacity.[2] This disruption of redox homeostasis, coupled with an increase in intracellular iron levels, induces a specific form of programmed cell death known as ferroptosis, which contributes to its anti-lung cancer efficacy.[2][14]



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Caption: Anticancer mechanisms of **cephaeline**.

Experimental Protocols

Extraction and Isolation of Cephaeline from *Carapichea ipecacuanha*

The following is a representative protocol for the extraction of **cephaeline** from ipecac root material.

Materials:

- Dried and powdered ipecac root
- 70% (v/v) Methanol in water
- 0.1 M Sodium Hydroxide (NaOH)
- Ultrasonic bath
- Centrifuge and tubes
- Volumetric flask

Procedure:

- To 100 mg of powdered ipecac root material, add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH.
- Incubate the mixture in an ultrasonic bath at 25 °C for 10 minutes.
- Centrifuge the sample at 1840 rpm for 10 minutes.
- Carefully collect the supernatant.
- Repeat the extraction process (steps 1-4) two more times with the remaining plant material.
- Combine the three collected supernatants in a volumetric flask and adjust the final volume to 10 mL with the extraction solution.
- The resulting extract can be used for further purification or analytical procedures.

Quantification of Cephaeline by High-Performance Liquid Chromatography (HPLC)

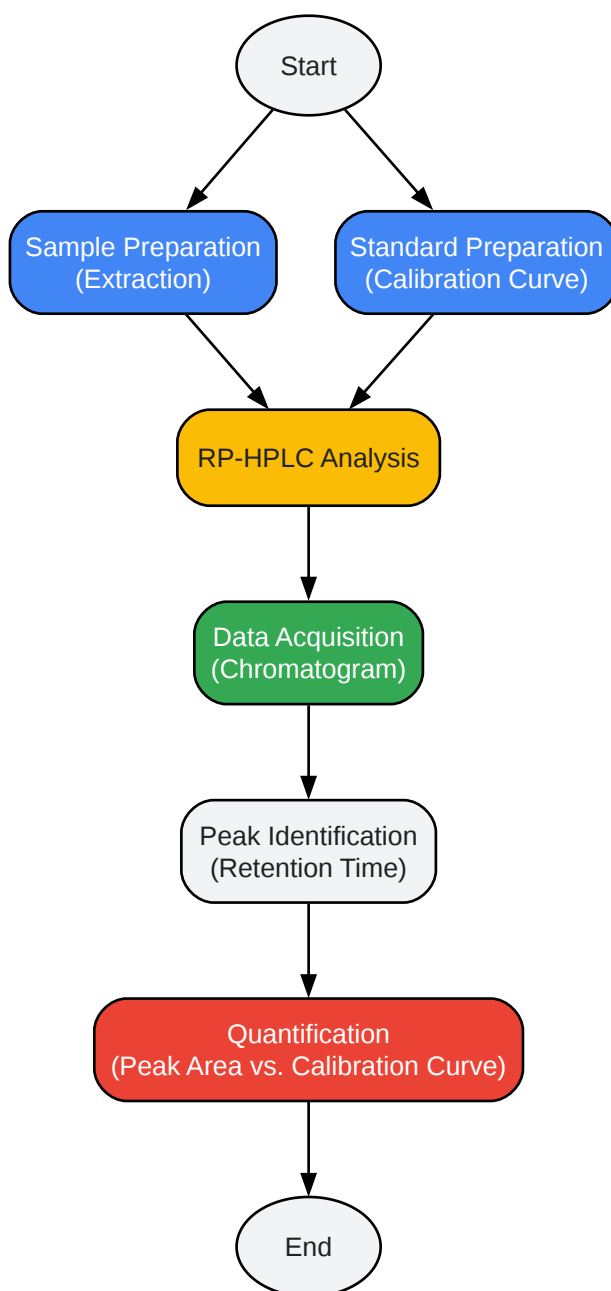
A common method for the accurate quantification of **cephaeline** in extracts is Reverse-Phase HPLC (RP-HPLC).

Instrumentation and Conditions:

- HPLC System: Equipped with a UV or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of 0.08% trifluoroacetic acid in water (A) and acetonitrile (B).
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 285 nm.
- Injection Volume: 5-10 μ L.
- Column Temperature: 40 $^{\circ}$ C.

Procedure:

- Prepare a series of standard solutions of **cephaeline** of known concentrations in the mobile phase.
- Inject the standard solutions into the HPLC system to generate a calibration curve.
- Inject the prepared **cephaeline** extract.
- Identify the **cephaeline** peak in the chromatogram of the extract by comparing its retention time with that of the standard.
- Quantify the amount of **cephaeline** in the extract by correlating the peak area with the calibration curve.



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Caption: General workflow for HPLC quantification of **cephaeline**.

Conclusion

Cephaeline remains a molecule of significant interest due to its well-established physiological effects and emerging therapeutic potential. Its complex chemical structure underpins a diverse range of biological activities, from the classical emetic response to promising anticancer and

antiviral actions through the modulation of epigenetic and cell death pathways. The experimental protocols detailed herein provide a foundation for the consistent extraction and quantification of **cephaeline**, facilitating further research into its pharmacological properties and potential applications in drug development. Future investigations are warranted to fully elucidate its mechanisms of action and to explore its therapeutic utility in a clinical setting.

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